Gly-Prop-nitroanilidehydrochloride
Description
Historical Context and Development of Peptidomimetic Substrates
The development of synthetic enzyme substrates is rooted in the broader field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and function of natural peptides. Early peptide research, dating back over a century, primarily focused on the isolation and sequencing of peptide hormones. nih.gov However, the therapeutic use of natural peptides is often limited by their poor metabolic stability and bioavailability. This led to the emergence of peptidomimetics, synthetic molecules designed to overcome these limitations while retaining biological activity. nih.gov
The concept of using synthetic substrates to measure enzyme activity began to gain traction in the mid-20th century. Researchers started to construct synthetic molecules that could be recognized and cleaved by specific enzymes. haemochrom.de The initial focus was on creating substrates for well-characterized proteases involved in processes like blood coagulation. nih.gov These early substrates laid the groundwork for the development of more sophisticated tools for studying a wider range of enzymes. The evolution of solid-phase synthesis techniques further accelerated the development of a diverse array of peptidomimetic substrates, allowing for rapid and convenient preparation of large libraries of compounds for screening purposes. nih.gov
Role of p-Nitroanilide Derivatives as Chromogenic Probes in Enzymology
A significant breakthrough in enzyme kinetics was the introduction of chromogenic assays. These assays utilize substrates that, upon enzymatic cleavage, release a chromophore—a molecule that absorbs light at a specific wavelength. The intensity of the color produced is directly proportional to the amount of product formed, providing a quantitative measure of enzyme activity.
Para-nitroanilide (pNA) has become a widely used chromophore in this context. haemochrom.de When attached to a peptide, the p-nitroanilide group is colorless. However, upon cleavage of the amide bond by a protease, free p-nitroaniline is released, which has a distinct yellow color and a strong absorbance at 405 nm. haemochrom.decaymanchem.com This property allows for the continuous and spectrophotometric measurement of enzyme activity.
The use of p-nitroanilide-labeled peptides became widespread in the 1970s, initially for studying enzymes of the coagulation and fibrinolytic systems. nih.gov The versatility of this approach led to the synthesis of a wide variety of peptide-pNA substrates to probe the specificity of numerous proteases. The choice of the peptide sequence dictates the substrate's specificity for a particular enzyme.
Table 1: Examples of p-Nitroanilide (pNA) Chromogenic Substrates
| Substrate Name | Target Enzyme(s) |
| Ala-Ala-Pro-pNA | Dipeptidyl Peptidase IV (DPP-IV) |
| Arg-Pro-pNA | Dipeptidyl Peptidase IV (DPP-IV) |
| Val-Ala-pNA | Dipeptidyl Peptidase IV (DPP-IV) |
| Ala-Pro-pNA | Dipeptidyl Peptidase IV (DPP-IV), Dipeptidyl Peptidase II (DPPII) |
| Lys-Ala-pNA | Dipeptidyl Peptidase II (DPPII) |
| Lys-Pro-pNA | Dipeptidyl Peptidase II (DPPII) |
| Ac-FAAGKR-pNA | Zika Virus NS2b-NS3 Protease |
| Ac-GLVKRR-pNA | Zika Virus NS2b-NS3 Protease |
This table provides examples of different peptide sequences linked to p-nitroanilide and the enzymes they are designed to assay. The data is compiled from various research articles. nih.govnih.govresearchgate.net
Significance of Gly-Prop-nitroanilidehydrochloride as a Model Substrate
This compound holds particular importance as a model substrate for a class of enzymes known as post-proline cleaving enzymes (PPCEs). These enzymes, which include dipeptidyl peptidase IV (DPP-IV), are characterized by their ability to cleave peptide bonds involving a proline residue.
The Gly-Pro sequence is a specific recognition motif for DPP-IV, a serine protease that plays a crucial role in various physiological processes. caymanchem.com The enzymatic cleavage of this compound by DPP-IV releases the dipeptide Gly-Pro and the chromogenic p-nitroaniline. rsc.org This reaction provides a straightforward and reliable method for determining DPP-IV activity in both purified enzyme preparations and biological samples. rsc.orgnih.gov
The significance of this compound extends to its use in screening for DPP-IV inhibitors, which are a class of drugs used in the management of type 2 diabetes. caymanchem.com By measuring the reduction in the rate of p-nitroaniline release in the presence of a test compound, researchers can identify potential inhibitors of DPP-IV.
Furthermore, the kinetic parameters of this compound hydrolysis have been extensively studied with various enzymes, providing valuable data for comparative enzymology and for understanding the mechanism of substrate recognition and catalysis. nih.govnih.gov
Table 2: Kinetic Parameters for the Hydrolysis of Gly-Prop-nitroanilide by Various Enzymes
| Enzyme | Source | Km (mM) | Vmax (U/L) | kcat/Km (M-1s-1) |
| Dipeptidyl Peptidase IV (DPP-IV) | Human Serum | 0.5 | 50 | Not Reported |
| Dipeptidyl Peptidase IV (DPP-IV) | Recombinant | 0.2 | Not Reported | ~106 |
| Dipeptidyl Peptidase 8 (DPP-8) | Recombinant | 0.3 | Not Reported | ~106 |
| Dipeptidyl Peptidase 9 (DPP-9) | Recombinant | 0.4 | Not Reported | ~106 |
| Dipeptidyl Peptidase IV (DPP-IV) | Barley | 0.59 | Not Reported | Not Reported |
This table presents a compilation of kinetic data for the enzymatic cleavage of Gly-Prop-nitroanilide from different studies. The values can vary depending on the enzyme source and assay conditions. nih.govresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C14H17N3O4 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S)-2-(2-aminoacetyl)-N-(4-nitrophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C14H17N3O4/c15-8-13(18)11-2-1-3-12(11)14(19)16-9-4-6-10(7-5-9)17(20)21/h4-7,11-12H,1-3,8,15H2,(H,16,19)/t11?,12-/m0/s1 |
InChI Key |
JQFFTLXPOADGSG-KIYNQFGBSA-N |
Isomeric SMILES |
C1C[C@@H](C(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Gly Prop Nitroanilidehydrochloride
Established Synthetic Pathways for Gly-Prop-nitroanilidehydrochloride
The synthesis of peptide p-nitroanilides, including this compound, presents a chemical challenge primarily due to the low nucleophilicity of the amino group in p-nitroaniline. This necessitates the use of highly activated amino acid derivatives or specific coupling agents to facilitate the formation of the amide bond. While a single, universally adopted method is not detailed in the literature, the synthesis can be achieved through several established peptide coupling strategies, often involving either solution-phase or solid-phase approaches.
One common strategy involves the stepwise coupling of the amino acids, starting from the C-terminus. In this approach, proline is first coupled to p-nitroaniline, followed by the coupling of glycine (B1666218) to the N-terminus of the Pro-p-nitroanilide intermediate.
A generalized solution-phase synthesis can be outlined as follows:
Protection of Amino Acids: The amino groups of glycine and proline are protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z). This prevents unwanted side reactions during the coupling steps.
Activation of the Carboxyl Group: The carboxyl group of the N-protected proline is activated to facilitate the reaction with the weakly nucleophilic p-nitroaniline. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or the formation of a mixed anhydride. A more potent method involves the use of phosphorus oxychloride in pyridine, which can effectively drive the reaction to completion. maastrichtuniversity.nl
Coupling of Proline to p-Nitroaniline: The activated N-protected proline is reacted with p-nitroaniline to form N-protected Pro-p-nitroanilide.
Deprotection: The N-protecting group on the proline residue is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Z) to expose the free amino group.
Coupling of Glycine: N-protected glycine is then activated and coupled to the N-terminus of Pro-p-nitroanilide.
Final Deprotection and Salt Formation: The N-protecting group on glycine is removed, and the final product is treated with hydrochloric acid to yield this compound.
Solid-phase peptide synthesis (SPPS) offers an alternative and often more efficient method for preparing peptide p-nitroanilides. nih.gov In a typical solid-phase approach, p-nitroaniline can be attached to a solid support, or a pre-formed amino acid-p-nitroanilide can be linked to the resin. The peptide chain is then elongated by sequential addition of protected amino acids.
| Step | Reagents and Conditions | Purpose |
| 1 | Boc-Pro-OH, DCC/HOBt or POCl3/Pyridine | Activation of proline carboxyl group |
| 2 | p-Nitroaniline | Formation of Boc-Pro-pNA |
| 3 | Trifluoroacetic acid (TFA) or HCl in dioxane | Removal of Boc protecting group |
| 4 | Boc-Gly-OH, DCC/HOBt | Coupling of glycine |
| 5 | Trifluoroacetic acid (TFA) or HCl in dioxane | Final deprotection |
| 6 | HCl in a suitable solvent (e.g., ether) | Formation of the hydrochloride salt |
| This table represents a simplified, generalized solution-phase synthesis pathway. Specific conditions and purification steps would be optimized for each reaction. |
Derivatization Strategies for Modified Gly-Prop-nitroanilide Structures
Modification of the Gly-Prop-nitroanilide structure can be undertaken to alter its properties, such as enzyme specificity, solubility, and kinetic parameters. These modifications can involve the synthesis of peptide analogues or direct chemical alterations to the existing molecule.
Synthesis of Peptide Analogues Incorporating Gly-Pro-p-nitroanilide Moieties
A primary strategy for modifying the substrate is to synthesize peptide analogues where the Gly-Pro-p-nitroanilide moiety serves as a core structure. This typically involves extending the peptide chain at the N-terminus or, less commonly, modifying the glycine or proline residues.
The synthesis of such analogues generally follows the same principles of peptide synthesis outlined above. For instance, to create a tripeptide analogue, a third N-protected amino acid would be coupled to the deprotected N-terminus of Gly-Pro-p-nitroanilide. This approach allows for the systematic investigation of the influence of the P3 residue (the third amino acid from the scissile bond) on enzyme recognition and cleavage.
Examples of Research Findings:
Studies on various proteases have shown that the amino acid sequence of the peptide portion of a p-nitroanilide substrate is a key determinant of its specificity. diapharma.com
By systematically synthesizing a library of peptide p-nitroanilides with variations in the peptide chain, researchers can map the substrate specificity of an enzyme.
| Analogue Structure | Potential Target Enzyme Class | Rationale for Modification |
| X-Gly-Pro-pNA | Serine proteases | Investigating the influence of the P3 residue (X) on substrate binding and turnover. |
| Gly-X-pNA | Prolidases | Examining the effect of modifying the P1' residue (X) on enzyme activity. |
| This table provides hypothetical examples of peptide analogues and the rationale for their synthesis. |
Chemical Modifications for Enhanced Substrate Properties
Beyond the synthesis of peptide analogues, direct chemical modification of the Gly-Prop-nitroanilide structure can be employed to enhance its properties. These modifications can target various parts of the molecule.
One approach involves the introduction of moieties that improve aqueous solubility. For example, the covalent attachment of hydrophilic groups like polyethylene (B3416737) glycol (PEG) or sugar derivatives to the N-terminus of the peptide has been shown to significantly increase the water solubility of p-nitroanilide substrates. nih.gov This is particularly advantageous for enzymatic assays performed in aqueous buffers.
Another strategy could involve the substitution of the nitro group on the aniline (B41778) ring with other electron-withdrawing groups to potentially alter the chromogenic properties of the leaving group. However, such modifications would require significant synthetic effort and may alter the recognition of the substrate by the target enzyme.
Research on related chromogenic substrates has demonstrated that:
The introduction of D-gluconic acid and polyethylene glycol at the N-terminus of a peptide p-nitroanilide substrate can lead to higher catalytic rates (kcat) for certain enzymes. nih.gov
The solubility of peptide p-nitroanilide analogues can be improved by introducing a free carboxyl group, for example, by using 5-amino-2-nitrobenzoic acid instead of p-nitroaniline during synthesis. nih.gov
These findings suggest that targeted chemical modifications can be a powerful tool for optimizing the performance of Gly-Prop-nitroanilide-based substrates in various enzymatic assays.
Enzymatic Hydrolysis and Kinetic Characterization of Gly Prop Nitroanilidehydrochloride
Dipeptidyl Peptidase IV (DPP-IV) as a Primary Target Enzyme
Dipeptidyl Peptidase IV (DPP-IV), a serine protease, is a widely expressed enzyme that plays a significant role in various physiological processes, including glucose metabolism nih.gov. It functions by cleaving dipeptides from the N-terminus of proteins and peptides that have a proline or alanine (B10760859) residue in the penultimate position nih.gov. This catalytic activity has made DPP-IV a key target in therapeutic strategies, particularly for type 2 diabetes nih.gov. The enzyme's interaction with specific substrates allows for detailed investigation of its catalytic mechanism and the screening of potential inhibitors.
Gly-Prop-nitroanilidehydrochloride, also known as Gly-Pro-pNA, serves as a specific and effective chromogenic substrate for Dipeptidyl Peptidase IV (DPP-IV) medchemexpress.com. Its molecular structure is well-suited for the active site of DPP-IV, which preferentially cleaves peptides with a proline residue at the P1 position. The enzymatic reaction involves the hydrolysis of the peptide bond between the proline and the p-nitroanilide (pNA) group.
The utility of Gly-Pro-pNA in enzymatic assays stems from its chromogenic nature. The substrate itself is nearly colorless, but upon cleavage by DPP-IV, it releases the yellow-colored p-nitroanilide molecule rsc.org. The rate of formation of p-nitroanilide can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm rsc.org. This direct relationship between enzyme activity and color change provides a simple and continuous method for assaying DPP-IV activity. This property makes Gly-Pro-pNA an invaluable tool for high-throughput screening of potential DPP-IV inhibitors medchemexpress.com.
The interaction between DPP-IV and its substrate, this compound, can be quantitatively described by steady-state kinetic parameters. These parameters provide critical insights into the efficiency and mechanism of the enzymatic reaction. The Michaelis-Menten model is commonly used to analyze the kinetics of this hydrolysis.
The Michaelis-Menten constant (Km) represents the substrate concentration at which the enzymatic reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity between the enzyme and its substrate; a lower Km value indicates a higher affinity. The Km for the hydrolysis of this compound by DPP-IV has been determined through various methods, yielding a range of values. For instance, studies have reported Km values for DPP-IV ranging from 0.43 to 0.98 mM in human connective tissues researchgate.net. One study utilizing an LC-MS-based assay determined the Km value to be 691.9 μM, while a chromogenic assay in the same study yielded a Km of 265.5 μM rsc.org. Another investigation reported a Km value of 0.5 mM researchgate.net.
Table 1: Reported Michaelis-Menten Constant (Km) Values for DPP-IV with this compound Substrate
| Km Value | Assay Method/Source | Reference |
| 0.5 mM | Not Specified | researchgate.net |
| 691.9 µM | LC-MS Based Assay | rsc.org |
| 265.5 µM | Chromogenic Assay | rsc.org |
| 0.43 - 0.98 mM | Human Connective Tissues | researchgate.net |
The catalytic rate constant (kcat), often referred to as the turnover number, quantifies the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the maximum catalytic speed of the enzyme. Solvent kinetic isotope effect studies on the cleavage of Gly-Pro-pNA by DPP-IV have provided insights into the rate-limiting steps of the reaction. A study revealed a D₂O kcat value of 1.7 ± 0.2, suggesting that proton transfers play a role in limiting the rate during the hydrolysis of the acyl-enzyme intermediate nih.gov.
The catalytic efficiency of an enzyme is best described by the ratio kcat/Km. This value represents the second-order rate constant for the reaction between the substrate and the enzyme at low substrate concentrations aklectures.comreddit.com. It reflects both the binding affinity (Km) and the catalytic activity (kcat), providing a comprehensive measure of how efficiently an enzyme can convert a substrate into a product taylorandfrancis.com. A higher kcat/Km ratio signifies greater enzymatic efficiency. For the DPP-IV-catalyzed hydrolysis of this compound, solvent kinetic isotope effect studies have shown a D₂O kcat/Km of 2.9 ± 0.2 nih.gov. This indicates that proton transfers are also kinetically significant and contribute to rate limitation during the formation of the acyl intermediate nih.gov.
Pre-Steady-State Kinetic Investigations of this compound Cleavage
Analysis of Product Release Burst Kinetics
Interestingly, the amplitude of this product burst has been observed to be significantly greater than the concentration of the enzyme itself, by approximately 15-fold. nih.govresearchgate.net This suggests a more complex kinetic model than a simple two-step process, pointing towards a branching deacylation pathway. nih.govresearchgate.net
Mechanistic Insights into DPP-IV-Mediated this compound Hydrolysis
Role of Active Site Residues in Catalysis
DPP-IV is a serine protease that employs a classic catalytic triad (B1167595) composed of Serine (Ser), Histidine (His), and Aspartic acid (Asp) residues at its active site. nih.govresearchgate.net Specifically for human DPP-IV, these residues are Ser630, His740, and Asp708. researchgate.net The catalytic mechanism is initiated by the His-Asp dyad, which acts as a proton shuttle to increase the nucleophilicity of the Ser630 residue. nih.govresearchgate.net
The pH dependence of the reaction suggests that the cleavage of this compound is facilitated by the ionization of an active site residue with a pKa of approximately 7.2. nih.govresearchgate.net This is consistent with the pKa of a histidine residue within the catalytic triad. The deprotonated histidine abstracts a proton from the hydroxyl group of Ser630, enabling the serine oxygen to launch a nucleophilic attack on the carbonyl carbon of the proline residue in the substrate. This attack forms a transient tetrahedral intermediate. nih.govresearchgate.net
In addition to the catalytic triad, other residues within the active site play crucial roles in substrate binding and orientation. Residues such as Glu205 and Glu206 are involved in hydrogen bonding with the N-terminal glycine (B1666218) of the substrate, ensuring its proper positioning for catalysis. nih.govresearchgate.netresearchgate.net Tyr662 is another key residue in the substrate-binding site. researchgate.net
Proton Transfer Mechanisms in Acyl Intermediate Formation and Deacylation
Proton transfer is a fundamental aspect of the catalytic mechanism for the hydrolysis of this compound by DPP-IV. During the formation of the acyl-enzyme intermediate (acylation), the catalytic histidine, having accepted a proton from the serine, donates this proton to the nitrogen of the p-nitroanilide leaving group. This facilitates the collapse of the tetrahedral intermediate and the release of p-nitroaniline.
In the subsequent deacylation step, a water molecule acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. The catalytic histidine again plays a crucial role by abstracting a proton from the water molecule, thereby activating it. This leads to the formation of a second tetrahedral intermediate. The histidine then donates a proton back to the serine residue, breaking the covalent bond and releasing the Gly-Pro dipeptide product, thus regenerating the free enzyme for another catalytic cycle. The kinetic significance of these proton transfers is underscored by solvent kinetic isotope effect studies. nih.govresearchgate.net
Solvent Kinetic Isotope Effect Studies
To further elucidate the role of proton transfer in the rate-limiting steps of the reaction, solvent kinetic isotope effect (SKIE) studies have been conducted. When the reaction is carried out in deuterium (B1214612) oxide (D₂O) instead of water (H₂O), changes in the reaction rates can be observed. For the hydrolysis of this compound by DPP-IV, the following values have been reported:
D₂O kcat/Km = 2.9 ± 0.2 nih.govresearchgate.net
D₂O kcat = 1.7 ± 0.2 nih.govresearchgate.net
| Kinetic Parameter | Value in D₂O | Implication |
| kcat/Km | 2.9 ± 0.2 | Proton transfer is rate-limiting in the formation of the acyl-enzyme intermediate. |
| kcat | 1.7 ± 0.2 | Proton transfer is rate-limiting in the hydrolysis of the acyl-enzyme intermediate (deacylation). |
Substrate Specificity Profiling of Proteases Utilizing this compound Derivatives
This compound and its derivatives are instrumental in profiling the substrate specificity of various proteases, particularly those belonging to the dipeptidyl peptidase family. By systematically altering the dipeptide sequence and observing the corresponding changes in the rate of p-nitroaniline release, researchers can map the substrate preferences of an enzyme.
For instance, studies on DPP-IV have utilized a variety of dipeptidyl p-nitroanilides to probe its substrate specificity. nih.gov While there is a strong preference for proline at the P1 position, substitutions at the P2 position with different amino acids can be tolerated to varying degrees, revealing insights into the stereochemical requirements of the enzyme's active site. nih.gov
More advanced techniques, such as the use of combinatorial fluorogenic substrate libraries, have expanded upon this principle. nih.gov These libraries contain a vast array of different peptide sequences coupled to a fluorescent reporter like p-nitroaniline. By incubating a protease with such a library, a comprehensive "fingerprint" of its substrate specificity can be rapidly obtained. nih.gov This approach allows for the identification of not only optimal but also suboptimal substrate sequences, providing a detailed understanding of the enzyme's catalytic preferences. nih.gov
Assessment of Amino Acid Preferences at P1, P1', P2, and P2' Subsites
The interaction between a protease and its substrate is governed by the specific fit of the substrate's amino acid residues into the enzyme's binding pockets, termed subsites. According to the nomenclature by Schechter and Berger, the amino acid residues of the substrate are designated as...P3-P2-P1-P1'-P2'-P3'..., with the scissile bond located between P1 and P1'. The corresponding binding sites on the enzyme are denoted as S3-S2-S1-S1'-S2'-S3'.
For this compound, the P1 residue is Proline (Pro) and the P2 residue is Glycine (Gly). The P1' position is occupied by the p-nitroanilide group. This substrate is particularly well-suited for probing the specificity of enzymes that recognize Proline at the P1 position.
Dipeptidyl Peptidase IV (DPP-IV), a serine protease, is a prime example of an enzyme that efficiently hydrolyzes Gly-Prop-nitroanilide. The S1 subsite of DPP-IV has a strong preference for Proline at the P1 position. This specificity is attributed to the unique structure of the S1 pocket, which can accommodate the rigid, cyclic side chain of Proline. While Proline is the most favored residue, some studies have shown that DPP-IV can also tolerate Alanine at the P1 position, albeit with lower efficiency biorxiv.org.
Information regarding the preferences at the P1' and P2' subsites when using this compound is limited due to the nature of the substrate, where the C-terminal portion is the chromogenic leaving group. However, studies with other peptide substrates have shown that the residues at the P1' and P2' positions can influence the catalytic efficiency of DPP-IV.
Influence of Substrate Structure on Cleavage Efficiency and Specificity
The efficiency and specificity of enzymatic cleavage are profoundly influenced by the structure of the substrate. In the case of this compound, the presence of Proline at the P1 position is the primary determinant for its recognition and cleavage by enzymes like DPP-IV. The rigid pyrrolidine (B122466) ring of Proline restricts the conformational flexibility of the peptide backbone, and enzymes that cleave this substrate must have an active site that can accommodate this structural constraint.
Modifications to the Gly-Prop backbone would significantly impact cleavage efficiency. For instance, substitution of Proline at P1 with a bulky or charged amino acid would likely abolish or drastically reduce hydrolysis by DPP-IV. Similarly, altering the Glycine at P2 to a larger or charged residue would affect the binding affinity and could alter the kinetics of the reaction.
Evolution of Substrate Specificity within Enzyme Families
The substrate specificity of proteases has evolved to fulfill diverse biological roles. The chymotrypsin-like serine protease fold, to which enzymes like trypsin and chymotrypsin (B1334515) belong, provides a classic example of evolutionary divergence of substrate specificity from a common structural scaffold researchgate.netnih.gov. While these enzymes share a similar three-dimensional structure, they exhibit distinct preferences for the amino acid at the P1 position. This divergence is primarily attributed to mutations in the amino acid residues that form the S1 binding pocket researchgate.netpurdue.edu.
For instance, trypsin's S1 pocket contains an aspartic acid residue at the bottom, which confers a preference for positively charged amino acids like lysine (B10760008) and arginine purdue.edunih.gov. In contrast, chymotrypsin has a deep, hydrophobic S1 pocket that accommodates large, aromatic residues morressier.com.
Dipeptidyl Peptidase IV also belongs to the serine protease family but has evolved a distinct specificity for Proline at the P1 position. This specificity is crucial for its physiological functions, which include the regulation of incretin (B1656795) hormones like GLP-1. The evolution of this specific S1 pocket in DPP-IV highlights how enzyme families can diversify to recognize a wide array of substrates, enabling them to participate in a multitude of biological processes. The use of specific synthetic substrates like this compound has been instrumental in characterizing these evolutionary adaptations in substrate preference.
Comparative Enzymatic Activity with Other Proteases and Peptidases
The interaction of this compound with various proteases and peptidases reveals the high degree of specificity inherent in enzyme-substrate interactions.
Interaction with Trypsin and Trypsin-Like Serine Proteases
Trypsin and trypsin-like serine proteases exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues, namely Lysine and Arginine, at the P1 position nih.govacs.org. The S1 binding pocket of trypsin is deep and contains a negatively charged aspartic acid residue at its base, which forms an ionic bond with the positively charged side chains of Lysine and Arginine purdue.edunih.gov.
Given this well-defined specificity, this compound, which has a neutral Proline residue at the P1 position, is not a substrate for trypsin. The hydrophobic and structurally constrained nature of the Proline side chain is incompatible with the S1 pocket of trypsin. Therefore, no significant hydrolysis of this compound is expected or observed with trypsin and trypsin-like enzymes under standard assay conditions. This lack of reactivity underscores the stringent P1 specificity of the trypsin family of proteases.
Susceptibility to Cathepsin C and Dipeptidyl Aminopeptidase I
Cathepsin C, also known as Dipeptidyl Aminopeptidase I (DPP-I), is a lysosomal cysteine protease that removes dipeptides from the N-terminus of polypeptide chains acs.orgwikipedia.org. It has a broad substrate specificity, but its activity is critically influenced by the identity of the amino acids at the P1 and P1' positions acs.orgnih.gov.
A key characteristic of Cathepsin C is that its activity is blocked when a Proline residue is present at the P1' position wikipedia.org. In the substrate this compound, the scissile bond is between Proline (P1) and the p-nitroanilide group (P1'). However, the enzyme's mechanism involves recognition of a dipeptide unit. For Gly-Pro-pNA, the dipeptide to be cleaved would be Gly-Pro. While the enzyme can accommodate Proline at the P1 position, the subsequent residue is critical. More importantly, Cathepsin C's exopeptidase activity is halted if Proline is in the P1' position of the remaining peptide chain, which is not directly relevant to the initial cleavage of this synthetic substrate.
However, the specificity of Cathepsin C is also dictated by the residues at P1 and P2. While it has broad specificity, it generally does not cleave substrates with Proline at the P1 position as efficiently as other residues oaepublish.com. The presence of Proline in the P1 position of this compound makes it a poor substrate for Cathepsin C. Therefore, minimal to no hydrolysis of this compound is expected by Cathepsin C.
Evaluation with Other Proteolytic Enzymes in Research Contexts
In research settings, this compound is predominantly used as a specific substrate for Dipeptidyl Peptidase IV (DPP-IV) and other prolyl peptidases nih.govnih.govresearchgate.net. Its resistance to hydrolysis by a wide range of other common proteases, such as trypsin, chymotrypsin, and elastase, makes it a valuable tool for selectively assaying DPP-IV activity in complex biological samples like cell lysates or plasma.
For example, prolyl endopeptidases, which cleave on the C-terminal side of proline residues within a peptide chain, can also hydrolyze substrates like Z-Gly-Pro-pNA, a derivative of the compound nih.govnih.gov. However, these are endopeptidases and their specificity differs from the exopeptidase activity of DPP-IV.
The table below summarizes the expected interactions of this compound with the discussed enzymes.
| Enzyme | P1 Specificity | P2 Specificity | Interaction with this compound |
| Dipeptidyl Peptidase IV (DPP-IV) | Proline (strong preference) | Small, uncharged amino acids | Efficient Hydrolysis |
| Trypsin | Lysine, Arginine (strong preference) | Various | No Hydrolysis |
| Cathepsin C (DPP-I) | Broad, but inhibited by Proline at P1' | Broad | Poor Substrate/No Hydrolysis |
Table 1. Comparative Interaction of Various Proteases with this compound. This table outlines the substrate specificity of selected enzymes at the P1 and P2 subsites and their resulting interaction with this compound.
Broader Implications and Future Directions in Enzymology and Protease Research
The synthetic peptide derivative, Gly-Prop-nitroanilidehydrochloride, has established itself as a cornerstone in the field of enzymology. Its utility extends far beyond routine enzyme activity measurements, providing profound insights into fundamental biochemical processes and paving the way for novel therapeutic and diagnostic strategies. This article explores the broader implications of this compound in protease research and its future directions.
Q & A
Q. What are the standard methodologies for detecting Gly-Prop-nitroanilide hydrochloride in enzymatic assays?
Gly-Prop-nitroanilide hydrochloride is commonly used as a chromogenic substrate in protease or peptidase assays. The release of p-nitroaniline (p-NA) is monitored spectrophotometrically at 405–410 nm, with absorbance directly proportional to enzymatic activity. For example, in DPP-IV inhibition studies, reaction conditions include pH 7.5 and 37°C, with kinetic measurements recorded over time to calculate initial reaction rates .
Q. How is Gly-Prop-nitroanilide hydrochloride synthesized, and what purity standards are critical for research use?
Synthesis typically involves coupling nitroaniline derivatives to peptide backbones via amide bonds, using reagents like thionyl chloride or carbodiimides. Purity validation requires HPLC (≥95% purity) with C18 reverse-phase columns and UV detection at 260–280 nm. Suppliers such as Sigma-Aldrich provide batch-specific certificates of analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for structural confirmation .
Q. What experimental controls are essential when using Gly-Prop-nitroanilide hydrochloride in kinetic studies?
Include (1) negative controls (substrate without enzyme), (2) positive controls (known enzyme inhibitors like sitagliptin for DPP-IV assays), and (3) blank corrections (buffer-only measurements). Normalize data to account for non-enzymatic hydrolysis of the substrate, particularly in long-term incubations .
Q. How should researchers handle solubility challenges with Gly-Prop-nitroanilide hydrochloride?
Dissolve the compound in dimethyl sulfoxide (DMSO) or aqueous buffers (e.g., Tris-HCl, pH 7.5) with sonication. Avoid excessive DMSO concentrations (>1% v/v) to prevent enzyme denaturation. Pre-warm solutions to assay temperature (e.g., 37°C) to minimize precipitation .
Q. What spectroscopic parameters define the stability of Gly-Prop-nitroanilide hydrochloride in solution?
Monitor absorbance at 340 nm (for p-NA) over time in buffer solutions. Stability is pH-dependent; degradation rates increase under acidic (pH < 5) or alkaline (pH > 9) conditions. Store stock solutions at –20°C in aliquots to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinetic constants (e.g., Km, Vmax) for Gly-Prop-nitroanilide hydrochloride across studies?
Discrepancies often arise from variations in enzyme sources (e.g., recombinant vs. tissue-extracted), assay temperatures, or buffer ionic strengths. Perform comparative studies under standardized conditions and validate enzyme activity with reference substrates. Use statistical tools like Bland-Altman plots to assess inter-laboratory variability .
Q. What strategies optimize Gly-Prop-nitroanilide hydrochloride-based assays for high-throughput screening (HTS)?
Implement microplate readers with kinetic mode capabilities, reducing reaction volumes to 50–100 µL. Use Z-factor analysis to validate assay robustness (Z > 0.5). Pre-incubate enzyme and inhibitor before substrate addition to capture pre-steady-state kinetics .
Q. How do structural modifications to Gly-Prop-nitroanilide hydrochloride influence its specificity for serine proteases?
Replace the glycine-proline sequence with alternative dipeptides (e.g., Ala-Pro) and compare cleavage rates via Michaelis-Menten analysis. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to protease active sites, validated by site-directed mutagenesis of catalytic residues .
Q. What computational models predict the stability of Gly-Prop-nitroanilide hydrochloride under non-standard conditions (e.g., oxidative environments)?
Density functional theory (DFT) calculations can model bond dissociation energies for the nitroanilide group. Pair with accelerated stability testing (e.g., 40°C/75% relative humidity) and HPLC-MS to identify degradation products .
Q. How should researchers address batch-to-batch variability in commercial Gly-Prop-nitroanilide hydrochloride?
Request supplier-provided NMR (¹H, ¹³C) and high-resolution MS data for each batch. Cross-validate purity via independent HPLC-UV analyses. Establish in-house reference standards calibrated against certified materials .
Methodological Notes
- Data Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing gaps in enzyme-substrate specificity or inhibitor discovery .
- Reproducibility : Adhere to NIH preclinical guidelines for reporting experimental details, including buffer compositions, enzyme concentrations, and statistical methods .
- Ethical Compliance : For studies involving animal-derived enzymes, declare tissue sources and ethical approvals in line with institutional review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
